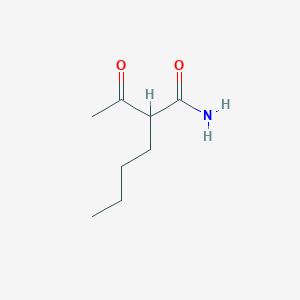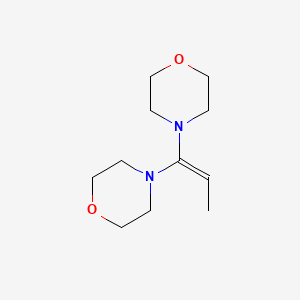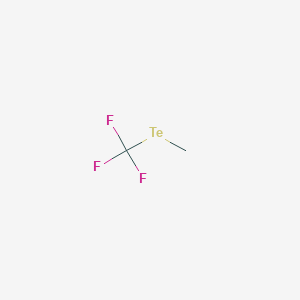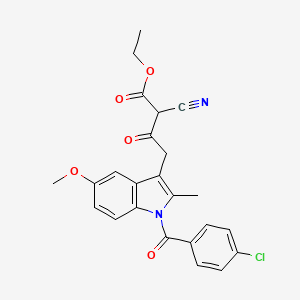
Butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of butyric acid, indole, and chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the p-chlorobenzoyl group. The final steps involve the addition of the butyric acid moiety and the ethyl esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the complex molecular structure.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the indole and chlorobenzoyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study the effects of indole derivatives on cellular processes. Its interactions with biological molecules can provide insights into enzyme functions and metabolic pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its structure suggests it could interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the chlorobenzoyl group can influence the compound’s binding affinity and specificity. The cyano and oxo groups may also play roles in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Butyric acid derivatives: Compounds with similar butyric acid moieties.
Indole derivatives: Compounds containing the indole structure.
Chlorobenzoyl compounds: Compounds with chlorobenzoyl groups.
Uniqueness
What sets this compound apart is the combination of these three distinct moieties in a single molecule. This unique structure provides a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
57846-37-4 |
|---|---|
Molecular Formula |
C24H21ClN2O5 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
ethyl 4-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-2-cyano-3-oxobutanoate |
InChI |
InChI=1S/C24H21ClN2O5/c1-4-32-24(30)20(13-26)22(28)12-18-14(2)27(21-10-9-17(31-3)11-19(18)21)23(29)15-5-7-16(25)8-6-15/h5-11,20H,4,12H2,1-3H3 |
InChI Key |
ZPYNKCHFZOOQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


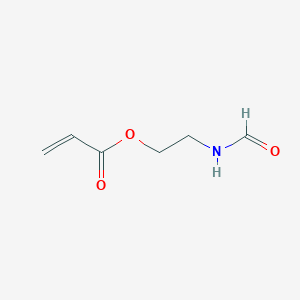
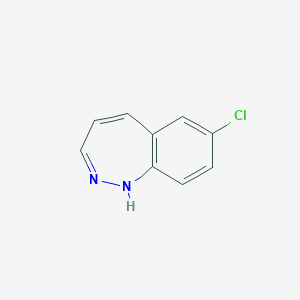

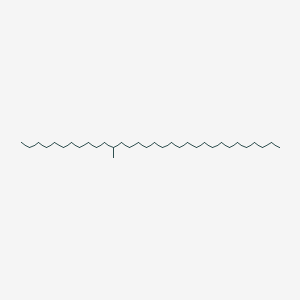
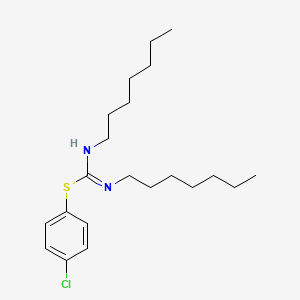
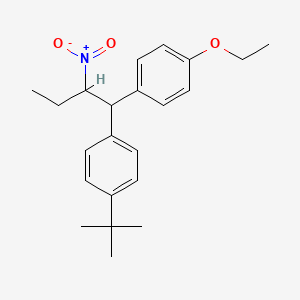
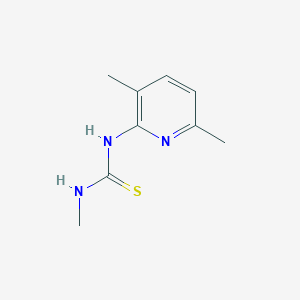
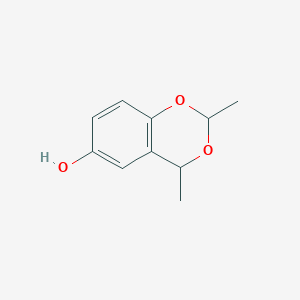
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
